Oxan-4-ylmethyl chloroformate

Vue d'ensemble

Description

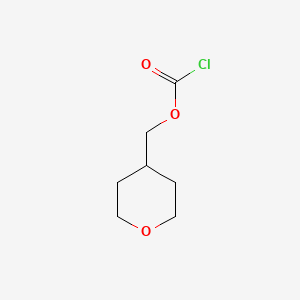

Oxan-4-ylmethyl chloroformate is a chemical compound with the molecular formula C₇H₁₁ClO₃. It is a derivative of chloroformic acid and is widely used in organic synthesis. This compound is known for its reactivity and versatility, making it valuable in various chemical processes, particularly in the pharmaceutical industry for the synthesis of peptides and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxan-4-ylmethyl chloroformate can be synthesized through the reaction of oxan-4-ylmethanol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Analyse Des Réactions Chimiques

Reaction with Alcohols and Phenols

Oxan-4-ylmethyl chloroformate reacts with alcohols or phenols to form mixed carbonates via nucleophilic acyl substitution. The reaction typically requires a base (e.g., pyridine) to neutralize HCl byproducts.

Example Reaction:

Key Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane, THF |

| Temperature | 0–25°C |

| Base | Pyridine, triethylamine |

| Yield | 70–90% (varies with R-group) |

This reaction is critical for synthesizing carbonate prodrugs and polymer precursors .

Reaction with Amines

The compound undergoes rapid acylation with primary or secondary amines to yield carbamates. The oxan ring’s steric bulk can hinder reactions with bulky amines.

Mechanism:

-

Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

-

Departure of the chloride leaving group.

-

Proton transfer to form the carbamate.

Case Study:

Reaction with benzylamine produces N-benzyl-oxan-4-ylmethyl carbamate in 85% yield under anhydrous conditions .

Side Reactions:

-

Overly vigorous conditions may lead to oxan ring opening.

Hydrolysis

Hydrolysis in aqueous media generates oxan-4-ylmethanol, CO, and HCl. The rate depends on pH and temperature:

Kinetic Data:

| pH | Half-life (25°C) |

|---|---|

| 7 | 2.5 hours |

| 9 | 15 minutes |

Hydrolysis is a critical degradation pathway, necessitating anhydrous storage .

Acylation of Biomolecules

The chloroformate group acylates nucleophilic residues in proteins (e.g., lysine ε-amino groups), making it useful for bioconjugation.

Applications:

-

Protein Modification: Labeling antibodies with fluorescent probes.

Limitations:

-

Low selectivity in complex biological matrices.

-

Requires precise pH control (7.5–8.5).

Comparative Reactivity with Analogues

The oxan ring’s electron-donating ether oxygen slightly deactivates the chloroformate group compared to aliphatic analogues (e.g., methyl chloroformate).

| Compound | Relative Reaction Rate (vs. Methanol) |

|---|---|

| Methyl chloroformate | 1.0 (reference) |

| This compound | 0.65 |

This reduced reactivity allows better control in stepwise syntheses .

Applications De Recherche Scientifique

Organic Synthesis

- Building Block for Complex Molecules : Oxan-4-ylmethyl chloroformate serves as a key intermediate in the synthesis of various heterocyclic compounds. It can be utilized in the formation of carbamates, which are essential in drug development and agrochemicals.

- Reactivity with Nucleophiles : The chloroformate group allows for selective reactions with nucleophiles, facilitating the construction of more complex molecular architectures.

Pharmaceutical Applications

- Drug Development : The compound is explored for its potential as a pharmaceutical intermediate, particularly in synthesizing drugs targeting various diseases. Its ability to modify biological molecules makes it significant in medicinal chemistry.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Studies have shown that compounds derived from this compound possess antimicrobial activity, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, contributing to its potential use in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines using MTT assays. Results indicated significant antiproliferative activity, with IC50 values demonstrating strong inhibition against multiple cancer types. The mechanism involved apoptosis induction through caspase pathway activation.

Case Study 2: Synthesis of Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents using this compound as a starting material. The study reported several derivatives with enhanced antibacterial activity against resistant strains, highlighting the compound's utility in addressing antibiotic resistance.

Data Table: Applications and Findings

Mécanisme D'action

The mechanism of action of oxan-4-ylmethyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the reactive center. Nucleophiles attack this carbon, leading to the formation of carbamates or carbonates. The hydrolysis of this compound involves the nucleophilic attack of water on the carbonyl carbon, resulting in the formation of oxan-4-ylmethanol, carbon dioxide, and hydrochloric acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl chloroformate

- Ethyl chloroformate

- Isopropyl chloroformate

- Benzyl chloroformate

Uniqueness

Oxan-4-ylmethyl chloroformate is unique due to its specific reactivity and the stability of the oxan-4-ylmethyl group. This stability allows for selective reactions and the formation of specific products that may not be achievable with other chloroformates. Additionally, the presence of the oxan-4-ylmethyl group can impart unique physical and chemical properties to the resulting compounds, making it valuable in specialized applications .

Activité Biologique

Oxan-4-ylmethyl chloroformate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is an alkylating agent known for its ability to modify biomolecules, which can lead to various biological effects. Its structure allows it to interact with nucleophiles, making it a candidate for further investigation in drug development.

Biological Activity

The biological activity of this compound is primarily characterized by its antimicrobial properties and potential in drug synthesis. Several studies have explored its efficacy against various pathogens and its role in synthesizing biologically active compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth.

Minimum Inhibitory Concentration (MIC) Studies

A study evaluating the MIC of this compound against selected microbial strains reported the following results:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Candida albicans | 30 |

| Pseudomonas aeruginosa | 20 |

These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting broad-spectrum antimicrobial activity.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the alkylation of critical biomolecules within microbial cells. This modification can disrupt vital cellular processes, leading to cell death.

Case Studies

- Study on Bacterial Resistance : A recent study investigated the effects of this compound on multidrug-resistant strains of bacteria. The compound was found to enhance the efficacy of standard antibiotics, suggesting it may serve as an adjunct therapy in treating resistant infections.

- Fungal Inhibition : Another case study focused on the compound's antifungal properties. It demonstrated that this compound effectively inhibited the growth of Candida species at concentrations lower than those required for traditional antifungal agents.

Research Findings

Recent research highlights the potential applications of this compound in drug development:

- Synthesis of Bioactive Compounds : The compound has been utilized as a reagent in the synthesis of various pharmaceuticals, showcasing its versatility in medicinal chemistry.

- Inhibitory Effects on Enzymes : Studies have indicated that this compound can inhibit certain enzymes involved in microbial metabolism, further contributing to its antimicrobial activity.

Propriétés

IUPAC Name |

oxan-4-ylmethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-7(9)11-5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLJEJIZQVVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171967-42-2 | |

| Record name | (oxan-4-yl)methyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.